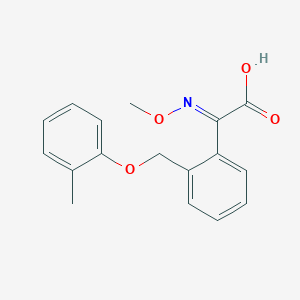

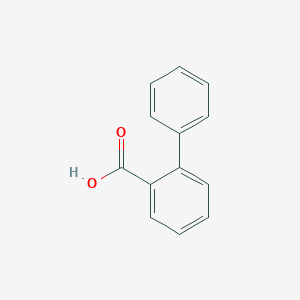

Kresoxim-methyl acid

Übersicht

Beschreibung

Kresoxim-methyl is a strobilurin fungicide used for the control of scab and other fungal diseases on a wide range of crops . It acts by inhibiting the mitochondrial respiration .

Molecular Structure Analysis

The molecular formula of Kresoxim-methyl is C18H19NO4 . Its molecular weight is 313.35 g/mol . The IUPAC Standard InChI is InChI=1S/C18H19NO4/c1-13-8-4-7-11-16 (13)23-12-14-9-5-6-10-15 (14)17 (19-22-3)18 (20)21-2/h4-11H,12H2,1-3H3 .

Chemical Reactions Analysis

The residual amount of Kresoxim-methyl on rice plants decreases with time, and the degradation process follows the first-order reaction kinetics equation .

Physical And Chemical Properties Analysis

Kresoxim-methyl is a white crystalline solid with a mildly aromatic odor . Its melting point is 101.6-102.5°C . It has a relative density of 1.258 g/mL at 20°C . The solubility of Kresoxim-methyl in water is 2.00 ± 0.08 g/L at 20°C .

Wissenschaftliche Forschungsanwendungen

Dissipation Dynamics and Dietary Risk Assessment in Rice

Kresoxim-methyl, a broad-spectrum fungicide, is effective in controlling rice fungal diseases. A study by (Sun et al., 2019) explored its dissipation in rice plants, brown rice, and rice husks. The research indicated a relatively low risk for chronic dietary intake of kresoxim-methyl in brown rice, providing a basis for its scientific use in rice fields and evaluating its dietary risk.

Development of Immunoassays for Food Analysis

(Mercader et al., 2014) reported the development of sensitive monoclonal antibody-based immunoassays for kresoxim-methyl analysis in food extracts. This advancement allows for more precise chemical analysis of this fungicide in food products, ensuring compliance with US and European maximum residue limits.

Control Effect on Apple Alternaria Leaf Spot

Research conducted by (Bao-feng, 2010) demonstrated that kresoxim-methyl is highly effective in controlling apple alternaria leaf spot. The study concluded that its use in field conditions is safe and effective, with a control effect reaching up to 92.77%.

Uptake and Metabolism in Paddy

(Hosmani et al., 2012) studied kresoxim-methyl's uptake, distribution, translocation, and metabolism in paddy fields. The study revealed minimal translocation of kresoxim-methyl residues to various plant parts, indicating its targeted action when used in paddy cultivation.

Exposure Assessment for Agricultural Applicators

The study by (Kim et al., 2015) focused on the probabilistic exposure and risk assessment of kresoxim-methyl for agricultural applicators. This research is crucial for understanding the safety measures required when handling this fungicide in agricultural settings.

Dissipation in Tobacco Leaves and Soil

(Nie et al., 2015) conducted a study on the dissipation and residue fate of kresoxim-methyl in tobacco leaves and soil under field conditions. This research helps in establishing appropriate application frequency and harvest intervals for the use of kresoxim-methyl on tobacco plants.

Safety And Hazards

Zukünftige Richtungen

The 2018 JMPR noted that if future uses of Kresoxim-methyl result in an increase of the dietary exposure to metabolite 490M2, to more than the threshold of toxicological concern (TTC) for a Cramer Class III compound, a reconsideration of the residue definition for dietary exposure may be necessary .

Eigenschaften

IUPAC Name |

(2E)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12-7-3-6-10-15(12)22-11-13-8-4-5-9-14(13)16(17(19)20)18-21-2/h3-10H,11H2,1-2H3,(H,19,20)/b18-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOPDEDFRXZTNO-FBMGVBCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2/C(=N\OC)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891487 | |

| Record name | Kresoxim-methyl acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2-Methylphenoxy)methyl)-phenyl-2-(methoxyimido)acetic acid | |

CAS RN |

1007364-30-8 | |

| Record name | 2-(2-(2-Methylphenoxy)methyl)-phenyl-2-(methoxyimido)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007364308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kresoxim-methyl acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(2-METHYLPHENOXY)METHYL)-PHENYL-2-(METHOXYIMIDO)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y74RFU61L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)

![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)